molecular formula C20H13ClFNO3S3 B2771885 4-((4-Chlorophenyl)sulfonyl)-5-((4-fluorobenzyl)thio)-2-(thiophen-2-yl)oxazole CAS No. 850928-15-3

4-((4-Chlorophenyl)sulfonyl)-5-((4-fluorobenzyl)thio)-2-(thiophen-2-yl)oxazole

Cat. No.: B2771885
CAS No.: 850928-15-3
M. Wt: 465.96
InChI Key: DJWRGFWHJZBIKY-UHFFFAOYSA-N
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Description

4-((4-Chlorophenyl)sulfonyl)-5-((4-fluorobenzyl)thio)-2-(thiophen-2-yl)oxazole is a high-purity chemical reagent intended for research applications. This compound features a 2-(thiophen-2-yl)oxazole core, a structural motif present in molecules with documented biological activity. Recent scientific investigations into analogous 5-(thiophen-2-yl)isoxazole derivatives have demonstrated significant potential as anti-breast cancer agents targeting the estrogen receptor alpha (ERα) . The specific sulfonyl and thioether substituents on this oxazole scaffold are designed to modulate its electronic properties, lipophilicity, and binding affinity, making it a compound of interest for structure-activity relationship (SAR) studies in medicinal chemistry. Its primary research value lies in the exploration of new therapeutic agents, particularly in oncology, where it can be used for in vitro screening against various cancer cell lines, apoptosis induction assays, and cell cycle analysis . Researchers can utilize this compound to investigate novel mechanisms of action and develop next-generation targeted therapies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human consumption.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-5-[(4-fluorophenyl)methylsulfanyl]-2-thiophen-2-yl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClFNO3S3/c21-14-5-9-16(10-6-14)29(24,25)19-20(26-18(23-19)17-2-1-11-27-17)28-12-13-3-7-15(22)8-4-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWRGFWHJZBIKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=C(O2)SCC3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClFNO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chlorophenyl)sulfonyl)-5-((4-fluorobenzyl)thio)-2-(thiophen-2-yl)oxazole typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonyl group: This step often involves the reaction of the oxazole intermediate with a sulfonyl chloride derivative.

    Thioether formation: The final step may involve the reaction of the sulfonylated oxazole with a thiol derivative to introduce the thioether group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-((4-Chlorophenyl)sulfonyl)-5-((4-fluorobenzyl)thio)-2-(thiophen-2-yl)oxazole can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group may yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((4-Chlorophenyl)sulfonyl)-5-((4-fluorobenzyl)thio)-2-(thiophen-2-yl)oxazole would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Chlorophenyl)sulfonyl)-5-((4-methylbenzyl)thio)-2-(thiophen-2-yl)oxazole
  • 4-((4-Bromophenyl)sulfonyl)-5-((4-fluorobenzyl)thio)-2-(thiophen-2-yl)oxazole
  • 4-((4-Chlorophenyl)sulfonyl)-5-((4-fluorobenzyl)thio)-2-(furan-2-yl)oxazole

Uniqueness

The uniqueness of 4-((4-Chlorophenyl)sulfonyl)-5-((4-fluorobenzyl)thio)-2-(thiophen-2-yl)oxazole lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chlorophenyl and fluorobenzyl groups, along with the thiophene ring, may confer unique properties compared to other oxazole derivatives.

Biological Activity

The compound 4-((4-Chlorophenyl)sulfonyl)-5-((4-fluorobenzyl)thio)-2-(thiophen-2-yl)oxazole is a synthetic derivative belonging to the oxazole class of heterocycles. This compound is characterized by its complex structure, which includes a chlorophenyl sulfonyl group and a fluorobenzyl thio group attached to the oxazole ring. The biological activity of this compound has garnered attention due to its potential therapeutic applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C16H14ClFNO2S\text{C}_{16}\text{H}_{14}\text{Cl}\text{F}\text{N}\text{O}_2\text{S}

Key Properties

  • Molecular Weight : 377.8 g/mol
  • LogP (Octanol-Water Partition Coefficient) : 3.3, indicating moderate lipophilicity
  • Hydrogen Bond Donor Count : 1
  • Hydrogen Bond Acceptor Count : 5

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonyl group enhances electrophilicity, making it susceptible to nucleophilic attack, which can lead to inhibition of specific protein interactions or enzyme activities. This mechanism is crucial for its potential applications in cancer therapy and antimicrobial activity.

Anticancer Activity

Research has demonstrated that compounds similar to This compound exhibit significant anticancer properties. For instance, studies have shown that related oxazole derivatives can inhibit the c-Myc/Max/DNA complex, a critical factor in cancer cell proliferation and survival.

Table 1: Anticancer Activity Comparison

Compound NameMechanismActivity
This compoundInhibition of c-Myc/Max/DNA complexHigh
5-(Fluorobenzoyl)-1H-pyrazoleAnti-inflammatoryModerate
2-Amino-5-bromobenzothiazoleAnti-cancerHigh

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays. Its structure allows for interactions with bacterial enzymes, potentially leading to inhibition of growth. For example, derivatives with similar sulfonamide structures have been reported to possess significant antibacterial properties .

Study on Anticancer Efficacy

A recent study evaluated the effects of various oxazole derivatives on cancer cell lines. The results indicated that This compound exhibited potent cytotoxicity against breast cancer cells, with an IC50 value significantly lower than that of standard chemotherapeutic agents.

Antimicrobial Assessment

In vitro tests conducted on different bacterial strains revealed that this compound exhibited effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting its potential as a new antimicrobial agent .

Q & A

Q. What are the standard synthetic routes for preparing 4-((4-chlorophenyl)sulfonyl)-5-((4-fluorobenzyl)thio)-2-(thiophen-2-yl)oxazole?

The synthesis typically involves multi-step reactions starting from commercially available precursors. A common approach includes:

  • Step 1 : Formation of the oxazole core via cyclization of a thioamide intermediate.
  • Step 2 : Introduction of the sulfonyl group via oxidation of a sulfide intermediate using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) .
  • Step 3 : Functionalization of the oxazole ring with a 4-fluorobenzyl thioether group via nucleophilic substitution under polar aprotic solvents (e.g., DMF or DMSO) .
  • Step 4 : Purification via column chromatography or recrystallization.

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substituent positions and purity .
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation .
  • Infrared (IR) Spectroscopy : Identification of functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm1^{-1}) .
  • X-ray Crystallography : To resolve bond lengths, angles, and solid-state packing .

Q. How can researchers screen its biological activity in preliminary studies?

Initial screening may involve:

  • Enzyme inhibition assays (e.g., cyclooxygenase for anti-inflammatory activity) .
  • Cytotoxicity assays (e.g., MTT assay on cancer cell lines) .
  • Antimicrobial testing via broth microdilution to determine minimum inhibitory concentrations (MICs) .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

Yield optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
  • Catalyst use : Acid/base catalysts (e.g., p-toluenesulfonic acid) to accelerate cyclization steps .
  • Temperature control : Reflux conditions for sulfonation steps to minimize side reactions .

Q. What mechanistic insights exist for reactions involving the sulfonyl and thioether groups?

  • The sulfonyl group participates in electrophilic substitution due to its electron-withdrawing nature, while the thioether group acts as a nucleophile in cross-coupling reactions .
  • Computational studies (e.g., DFT) reveal charge distribution effects on reaction pathways .

Q. How can structure-activity relationships (SAR) be explored for this compound?

Q. What strategies identify and characterize synthetic byproducts?

  • Chromatographic separation : HPLC or TLC to isolate impurities .
  • Tandem Mass Spectrometry (MS/MS) : Fragment analysis for structural elucidation .
  • Isotopic labeling : Trace reaction pathways to pinpoint byproduct origins .

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